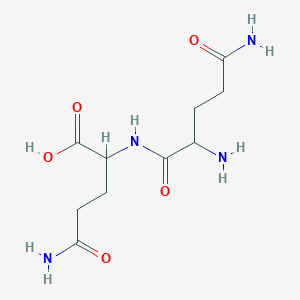
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gln-Gln-OH: N2-L-glutaminyl-L-glutamine , is a dipeptide formed from two L-glutamine residues. It has the molecular formula C10H18N4O5 and a molecular weight of 274.27 g/mol . This compound is used in various scientific and industrial applications, particularly in the preparation of pharmaceutical injection solutions containing glutamine dipeptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: H-Gln-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support . The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed in SPPS, where the Fmoc group protects the amino group of the amino acids during the synthesis . After the synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of H-Gln-Gln-OH involves large-scale SPPS, followed by purification processes such as HPLC to ensure high purity and yield . The production process is optimized to minimize costs and maximize efficiency, making it feasible for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: H-Gln-Gln-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can lead to the formation of pyroglutamic acid from the N-terminal glutamine residue.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Major Products Formed:
Hydrolysis: Free L-glutamine.
Oxidation: Pyroglutamic acid.
Wissenschaftliche Forschungsanwendungen
H-Gln-Gln-OH has a wide range of applications in scientific research, including:
Chemistry:
- Used as a substrate for studying enzyme kinetics and mechanisms, particularly for enzymes like glutaminyl cyclase .
Biology:
Medicine:
- Utilized in the preparation of pharmaceutical injection solutions to prevent complications in patients under high protein catabolism conditions .
- Studied for its potential therapeutic effects in conditions such as hyperoxic lung injury and bronchopulmonary dysplasia .
Industry:
Wirkmechanismus
H-Gln-Gln-OH can be compared with other similar compounds, such as:
L-Glutamine: A single amino acid that serves as a building block for proteins and plays a crucial role in cellular metabolism.
Ala-Gln (L-alanyl-L-glutamine): A dipeptide used in nutritional supplements with higher solubility and stability compared to free L-glutamine.
Uniqueness:
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
5-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYQMFIIJVETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
dimethyl-](/img/structure/B13989057.png)
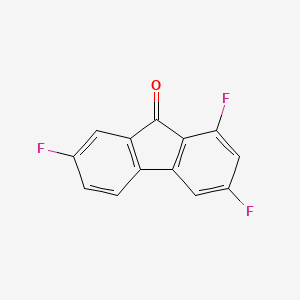
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)


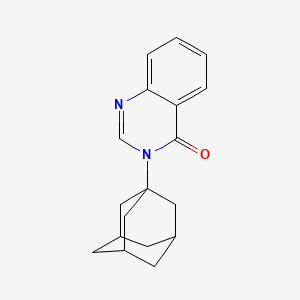

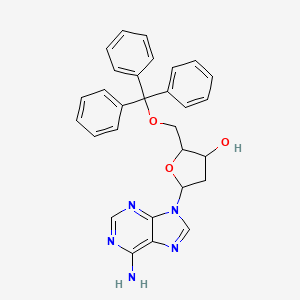

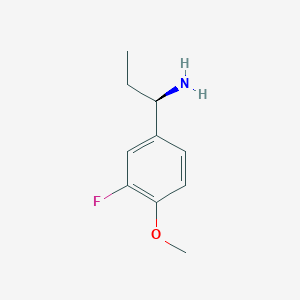

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
